Methyl 2-acetylcyclopropane-1-carboxylate Methyl 2-acetylcyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 143955-12-8
VCID: VC21116102
InChI: InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3
SMILES: CC(=O)C1CC1C(=O)OC
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

Methyl 2-acetylcyclopropane-1-carboxylate

CAS No.: 143955-12-8

Cat. No.: VC21116102

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetylcyclopropane-1-carboxylate - 143955-12-8

Specification

CAS No. 143955-12-8
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 2-acetylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3
Standard InChI Key MSCQZOISCXMNDV-UHFFFAOYSA-N
SMILES CC(=O)C1CC1C(=O)OC
Canonical SMILES CC(=O)C1CC1C(=O)OC

Introduction

Chemical Identification and Structure

Methyl 2-acetylcyclopropane-1-carboxylate possesses a three-membered cyclopropane ring as its core structure, with two key functional groups: an acetyl group at position 2 and a methyl ester group at position 1. This unique arrangement contributes to the compound's chemical reactivity and potential applications.

Basic Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Number143955-12-8
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
IUPAC NameMethyl 2-acetylcyclopropane-1-carboxylate
Alternative NamesCyclopropanecarboxylic acid, 2-acetyl-, methyl ester (9CI)
SMILES CodeO=C(C1C(C(C)=O)C1)OC
MDL NumberMFCD11977280

The compound features a cyclopropane ring with specific substituents that define its chemical behavior. The structural arrangement includes a carboxylic acid methyl ester group at position 1 and an acetyl group at position 2, creating a molecule with multiple reactive sites .

Physical and Chemical Properties

Methyl 2-acetylcyclopropane-1-carboxylate exhibits particular physical and chemical properties that influence its behavior in various chemical reactions and applications.

Physical State and Appearance

The compound typically exists as a clear liquid at room temperature, based on the properties of similar cyclopropane derivatives .

Chemical Reactivity

The reactivity of methyl 2-acetylcyclopropane-1-carboxylate is largely determined by the presence of three key structural features:

  • Strained Cyclopropane Ring: The three-membered ring introduces significant angle strain, making it susceptible to ring-opening reactions under various conditions.

  • Acetyl Group: The ketone functionality provides an electrophilic site for nucleophilic additions and serves as a handle for further chemical transformations.

  • Methyl Ester Group: This functional group enables hydrolysis, transesterification, and other ester-based chemical transformations.

Solubility Profile

While specific solubility data for methyl 2-acetylcyclopropane-1-carboxylate is limited in the literature, it generally follows the solubility patterns of similar compounds with ester and ketone functionalities:

  • Limited solubility in water

  • Readily soluble in most organic solvents including methanol, ethanol, acetone, and dichloromethane

Synthesis Methods

Several synthetic approaches have been developed for the preparation of methyl 2-acetylcyclopropane-1-carboxylate, each with specific advantages and limitations.

Acylation Processes

Another approach involves the acylation of cyclopropane derivatives:

  • Direct Acylation: Reaction of cyclopropane derivatives with acetic anhydride or acetyl chloride in the presence of a base, followed by esterification with methanol.

  • Sequential Functionalization: Starting with methyl cyclopropane carboxylate and introducing the acetyl group through controlled functionalization processes.

Synthesis Optimization

The synthesis of methyl 2-acetylcyclopropane-1-carboxylate often requires careful control of reaction conditions:

  • Temperature Control: Typically, reactions are performed at low temperatures (0-5°C) initially, followed by warming to room temperature.

  • Solvent Selection: DMSO and other polar aprotic solvents are commonly used to facilitate the reaction.

  • Addition Rate: Slow, dropwise addition of reagents is often necessary to minimize side reactions and improve yield .

Applications

Methyl 2-acetylcyclopropane-1-carboxylate has diverse applications across multiple fields, primarily due to its unique structure and reactivity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthetic Intermediate: It functions as a precursor for more complex molecules containing cyclopropane moieties.

  • Functional Group Transformations: The presence of both ketone and ester functionalities allows for selective modifications, enabling the synthesis of diverse derivatives.

  • Ring-Opening Reactions: The strained cyclopropane ring can undergo controlled opening reactions to produce functionalized acyclic compounds.

Pharmaceutical Applications

In pharmaceutical research, this compound and its derivatives show promise in various areas:

  • Drug Development: The cyclopropane motif appears in numerous pharmaceutically active compounds, as it can enhance metabolic stability and biological activity.

  • Structure-Activity Relationship Studies: The compound allows for systematic modification to study the effect of cyclopropane incorporation on biological activity.

  • Enzyme Inhibitors: Derivatives of this compound have potential applications as enzyme inhibitors in various biochemical pathways.

ClassificationDetails
Signal WordWarning
Physical HazardsH227 (Combustible liquid)
Health HazardsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Precautionary Measures

The following precautionary statements apply to the safe handling of methyl 2-acetylcyclopropane-1-carboxylate:

  • Prevention:

    • P210: Keep away from heat/sparks/open flames/hot surfaces

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

    • P264: Wash thoroughly after handling

    • P271: Use only outdoors or in a well-ventilated area

    • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water

    • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell

    • P332+P313: If skin irritation occurs: Get medical advice/attention

    • P337+P313: If eye irritation persists: Get medical advice/attention

    • P362: Take off contaminated clothing and wash before reuse

  • Storage and Disposal:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed

    • P405: Store locked up

    • P501: Dispose of contents/container according to local regulations

Comparison with Related Compounds

Methyl 2-acetylcyclopropane-1-carboxylate belongs to a family of cyclopropane derivatives, each with distinct properties and applications.

Structural Analogs

Several related compounds share structural similarities but differ in specific substituents:

CompoundStructure TypeNotable FeaturesComparison to Methyl 2-acetylcyclopropane-1-carboxylate
Methyl cyclopropane carboxylateCyclopropaneLacks acetyl groupLess reactive, simpler structure, different applications
Methyl 2-methylcyclopropane-1-carboxylateCyclopropaneContains methyl group instead of acetylLower reactivity at position 2, different chemical behavior
Ethyl 2-acetylcyclopropane-1-carboxylateCyclopropaneEthoxy instead of methoxy groupSimilar reactivity, different solubility profile
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylateStereoisomerSpecific stereochemistryDifferent spatial arrangement, potentially different biological activity
Methyl 1-acetylcyclopropane-1-carboxylatePositional isomerAcetyl group at position 1Different reactivity pattern and chemical behavior

The strategic positioning of functional groups in methyl 2-acetylcyclopropane-1-carboxylate provides a unique balance of reactivity compared to these related structures .

Property Comparisons

When comparing methyl 2-acetylcyclopropane-1-carboxylate with its simpler analog, methyl cyclopropane carboxylate, several differences emerge:

PropertyMethyl cyclopropane carboxylateMethyl 2-acetylcyclopropane-1-carboxylate
CAS Number2868-37-3143955-12-8
Molecular FormulaC₅H₈O₂C₇H₁₀O₃
Molecular Weight100.12 g/mol142.15 g/mol
Boiling Point107-109°CNot specified in search results
Density0.984 g/cm³Not specified in search results
Functional GroupsEster onlyEster and ketone
ReactivityLowerHigher due to additional acetyl group

The addition of the acetyl group in methyl 2-acetylcyclopropane-1-carboxylate significantly alters its chemical behavior compared to the simpler methyl cyclopropane carboxylate .

Research Findings and Future Perspectives

Current research involving methyl 2-acetylcyclopropane-1-carboxylate focuses on several promising areas:

Asymmetric Synthesis

Methyl 2-acetylcyclopropane-1-carboxylate is a chiral compound that can be prepared through asymmetric synthesis. Recent advances in this area have focused on:

  • Stereoselective Catalysis: Development of catalysts that enable the stereoselective formation of specific enantiomers or diastereomers.

  • Chiral Auxiliaries: Utilization of temporary chiral groups to control the stereochemical outcome of reactions.

  • Biocatalysis: Exploration of enzymatic approaches for the stereoselective synthesis of the compound or its derivatives .

Novel Transformations

Researchers continue to explore novel transformations of methyl 2-acetylcyclopropane-1-carboxylate, including:

  • Ring-Opening Methodologies: Development of selective methods to open the cyclopropane ring under mild conditions.

  • Cascade Reactions: Design of reaction sequences that utilize the functional groups present to construct more complex molecular architectures.

  • Photochemical Transformations: Investigation of light-induced reactions that can transform the compound into valuable products.

Future Research Directions

Several promising research directions for methyl 2-acetylcyclopropane-1-carboxylate include:

  • Medicinal Chemistry Applications: Further exploration of its derivatives as potential bioactive compounds.

  • Green Chemistry Approaches: Development of environmentally friendly synthetic methods for its preparation.

  • Material Science Applications: Investigation of its potential in polymer chemistry and material development.

  • Computational Studies: Detailed computational analysis of its reactivity and properties to guide future applications.

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